2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid
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Overview
Description
2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid is a heterocyclic organic compound that features a pyrazole ring substituted with dimethyl groups and a carboxamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1,3-diketones with hydrazines under acidic or basic conditions.
Introduction of the carboxamido group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acyl chloride or an ester, in the presence of a base like triethylamine.
Acetic acid substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the acetic acid moiety.
2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,5-dimethylpyrazole-3-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5-3-6(11(2)10-5)8(14)9-4-7(12)13/h3H,4H2,1-2H3,(H,9,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMSTULQDKVFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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